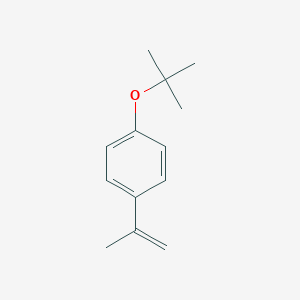

P-tert-Butoxy-alpha-methyl styrene

Overview

Description

4-t-Butoxy-alpha-methylstyrene, also known as 1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene, is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. This compound is primarily used in scientific research as a monomer for the synthesis of various polymers.

Mechanism of Action

Target of Action

P-tert-Butoxy-alpha-methyl styrene, also known as p-tert-butoxy-alpha-methylstyrene or 4-t-Butoxy-alpha-methylstyrene, is a compound that primarily targets the polymerization process of styrene . It is used in the synthesis of poly(α-methyl styrene) (PAS), a material known for its thermal degradability and its role in enhancing the mechanical properties of PVC .

Mode of Action

The compound interacts with its targets through a process known as free radical photo-polymerization . This process involves the use of light to initiate a reaction that leads to the formation of polymers. The polymerization of styrene with p-methoxystyrene (MSt) and p-t-butoxystyrene (BSt) was performed in the presence of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), giving random copolymers with controlled molecular weights and desired monomer unit ratios .

Biochemical Pathways

The affected pathway is the polymerization process of styrene. The compound influences the tacticity and microstructure of the resulting polymer, poly (α-methyl styrene) (PAS), as studied by 13 C nuclear magnetic resonance spectroscopy ( 13 C NMR) .

Pharmacokinetics

Its molecular formula is c13h18o and it has a molecular weight of 19028

Result of Action

The result of the action of this compound is the formation of poly(α-methyl styrene) (PAS) with controlled molecular weights and desired monomer unit ratios . This polymer is known for its thermal degradability and its role in enhancing the mechanical properties of PVC .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of light, which is necessary for the initiation of the free radical photo-polymerization process . The type of solvent used can also affect the peak resolution and splitting of syndiotactic and isotactic sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-t-Butoxy-alpha-methylstyrene can be synthesized through cationic polymerization under sealed conditions in a nitrogen atmosphere. The reaction involves 4-t-Butoxy-alpha-methylstyrene, 1,2-dichloroethane, and 4-methoxydiphenyliodonium hexafluorophosphate . The mixture is cooled to temperatures between -28°C to -50°C to achieve the desired product .

Industrial Production Methods

Industrial production methods for 4-t-Butoxy-alpha-methylstyrene are not extensively documented. the compound is available for research purposes and is not intended for human therapeutic applications or veterinary use.

Chemical Reactions Analysis

Types of Reactions

4-t-Butoxy-alpha-methylstyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into different hydrocarbons.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Lewis acids or strong acids can facilitate substitution reactions.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-t-Butoxy-alpha-methylstyrene is primarily used as a monomer for the synthesis of various polymers. Its tert-butyl protecting group allows for controlled radical polymerization techniques, such as atom transfer radical polymerization and reversible addition-fragmentation chain transfer polymerization. These techniques enable the creation of well-defined polymers with controlled architecture and functionalities, which are crucial for studying various properties and applications of polymeric materials.

Applications in Chemistry

Synthesis of Block Copolymers: Used in drug delivery systems.

Brush Copolymers:

Star Polymers: Applications in drug delivery and nanomedicine.

Applications in Biology and Medicine

Drug Delivery Systems: The compound’s polymers can be used to create drug delivery systems with controlled release properties.

Applications in Industry

Antifouling Coatings: Used in the development of coatings that prevent the accumulation of unwanted materials on surfaces.

Comparison with Similar Compounds

Similar Compounds

α-Methylstyrene: An organic compound with the formula C9H10, used in the production of various polymers.

4-tert-Butoxystyrene: A similar compound used in the synthesis of hydroxylated polystyrenes.

Uniqueness

4-t-Butoxy-alpha-methylstyrene is unique due to its tert-butyl protecting group, which allows for controlled radical polymerization techniques. This feature enables the creation of well-defined polymers with specific properties, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDGDDQWVWZDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

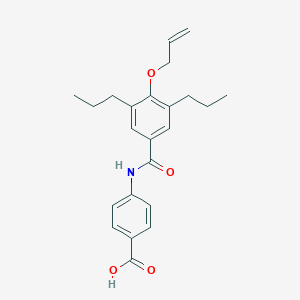

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)